
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol . This compound is known for its unique structure, which includes a naphthalene core that is fully hydrogenated, making it an octahydro derivative. The presence of two methyl groups at the 5,5-positions and a methyl acetate group at the 2-position further distinguishes this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5,5-dimethylnaphthalene-2-methyl acetate typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by esterification. The hydrogenation process requires a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting octahydro-5,5-dimethylnaphthalene is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form the methyl acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alcohols.
Wissenschaftliche Forschungsanwendungen
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octahydro-5,5-dimethylnaphthalene-2-methyl ether
- Octahydro-5,5-dimethylnaphthalene-2-methyl alcohol
- Octahydro-5,5-dimethylnaphthalene-2-methyl ketone
Uniqueness
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the acetate group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
93840-12-1 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-7-14-13(9-12)5-4-8-15(14,2)3/h12H,4-10H2,1-3H3 |
InChI-Schlüssel |
GLQXVPUVIVULNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CCC2=C(C1)CCCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


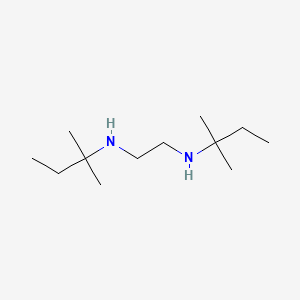
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
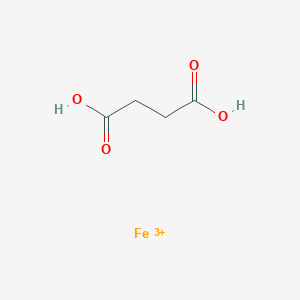
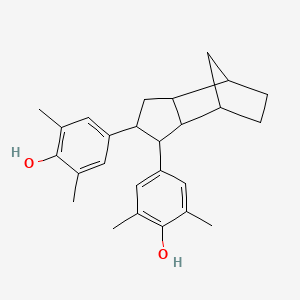
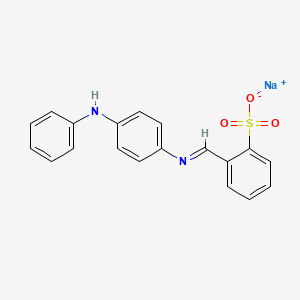
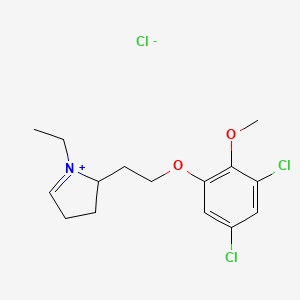
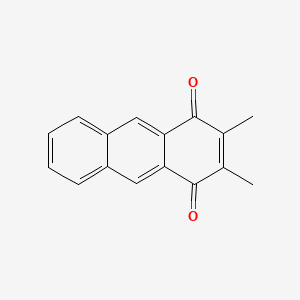
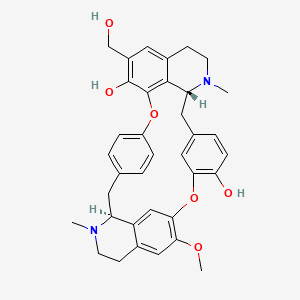
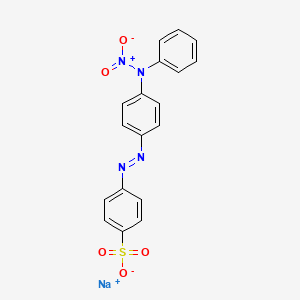
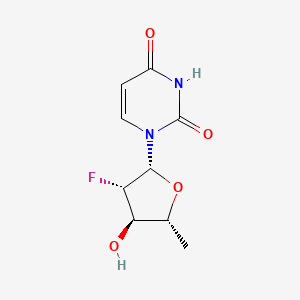
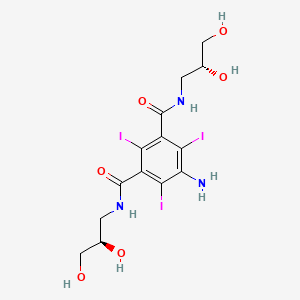
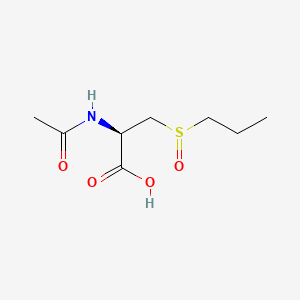
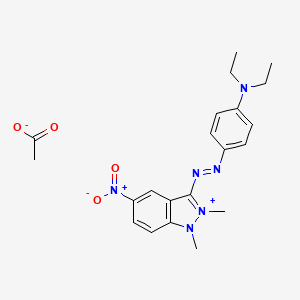
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
